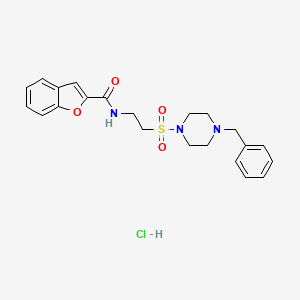

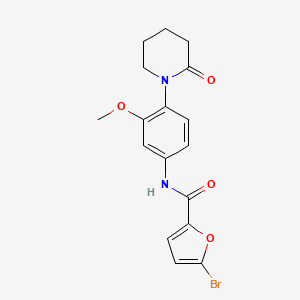

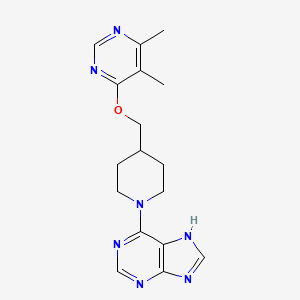

![molecular formula C23H17N3O2S B2788107 4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-61-5](/img/structure/B2788107.png)

4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .

Chemical Reactions Analysis

Again, without specific literature or database entries on this compound, it’s challenging to provide a detailed chemical reactions analysis. Benzamides, in general, can participate in various chemical reactions, including hydrolysis, acylation, and substitution reactions .科学研究应用

Antioxidant Activity

Benzamide compounds, including 4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, have been found to exhibit antioxidant activity . They can scavenge free radicals and chelate metals, which makes them effective antioxidants .

Antibacterial Activity

Benzamides have been shown to have antibacterial properties . They can inhibit the growth of both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Anti-microbial Activity

Some benzamide compounds have shown anti-microbial activity . For example, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide has shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Drug Synthesis

Benzamides are crucial building blocks of many drug candidates . For example, N-(3-Amino-4-methylphenyl)benzamide is a crucial raw material and intermediate in the synthesis of many drug candidates .

Kinetics Study in Microflow System

Benzamides can be synthesized in a continuous flow microreactor system . This system can determine intrinsic reaction kinetics parameters, which can be used to optimize reaction conditions .

Precursor to α-substituted Benzylamines

Benzamides can act as a convenient precursor to α-substituted benzylamines . These compounds have various applications in medicinal chemistry .

7. Indicator for the Titration of Butyllithium and Other Lithium Bases Benzamides can be used as an indicator for the titration of butyllithium and other lithium bases . This makes them useful in analytical chemistry .

Green Chemistry

The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified amide formation as a priority area of research in the pharmaceutical industry . As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .

作用机制

Target of Action

Similar compounds have been found to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also target bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.

Mode of Action

Based on its structural similarity to other antimicrobial agents, it may interact with its targets by binding to active sites, thereby inhibiting their function . This interaction could lead to changes in the normal functioning of the target, potentially resulting in the death of the bacteria.

Biochemical Pathways

It’s plausible that the compound could interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .

Result of Action

If the compound does exhibit antimicrobial activity, it could lead to the death of bacterial cells, thereby helping to clear an infection .

属性

IUPAC Name |

4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S/c1-15-7-5-6-10-19(15)22-25-26-23(29-22)24-21(28)18-13-11-17(12-14-18)20(27)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHLXRNHZISAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

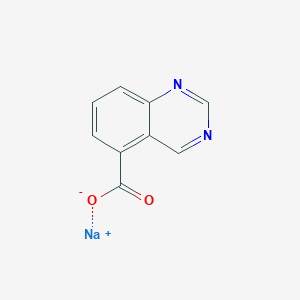

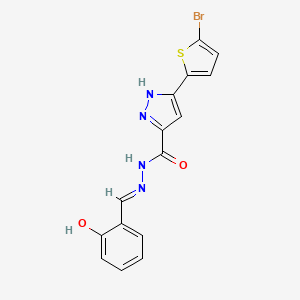

![(7E,11E,23E)-17-[5-(2,4-Dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2788044.png)

![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788046.png)